Product packaging for 1,2-Bis(tert-butylsulfonyl)acetylene(Cat. No.:)

1,2-Bis(tert-butylsulfonyl)acetylene

Cat. No.: B8336105
M. Wt: 266.4 g/mol
InChI Key: YVHVGFSDGHMIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(tert-butylsulfonyl)acetylene (C10H18O4S2) is an electron-poor alkyne that functions as a versatile synthetic building block and alkyne equivalent in advanced organic synthesis . Its primary research value lies in its application in Diels-Alder chemistry, where it acts as a general synthetic equivalent for acetylene itself, enabling the formation of bicyclic adducts that can be further functionalized via reductive or alkylative desulfonylation processes . The tert-butylsulfonyl groups are pivotal to its utility, as they can be selectively removed after key cyclization steps, providing a strategic route to complex organic molecules that are difficult to access with unprotected alkynes. This reagent also plays a key role in organometallic chemistry and catalysis. It reacts with complexes such as dicarbonyl(η5-cyclopentadienyl)cobalt(I) to form cyclobutadiene complexes, demonstrating its utility in metal-mediated alkyne oligomerization reactions . Its electron-deficient nature distinguishes its reactivity from electron-rich alkynes, making it particularly valuable for studying reaction mechanisms and developing new catalytic pathways. Researchers value this compound for its ability to dictate regioselectivity in cycloadditions and its stability as a handle for further synthetic manipulation. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4S2 B8336105 1,2-Bis(tert-butylsulfonyl)acetylene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O4S2

Molecular Weight

266.4 g/mol

IUPAC Name

2-(2-tert-butylsulfonylethynylsulfonyl)-2-methylpropane

InChI

InChI=1S/C10H18O4S2/c1-9(2,3)15(11,12)7-8-16(13,14)10(4,5)6/h1-6H3

InChI Key

YVHVGFSDGHMIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C#CS(=O)(=O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis Tert Butylsulfonyl Acetylene

Oxidative Routes from Thioether Precursors

The most prevalent and efficient method for the synthesis of 1,2-Bis(tert-butylsulfonyl)acetylene involves the oxidation of a thioether precursor. This approach leverages the conversion of sulfur atoms from a lower oxidation state to a higher one, yielding the desired sulfonyl groups.

m-CPBA Oxidation of Bis(tert-butylthio)acetylene

The oxidation of bis(tert-butylthio)acetylene using meta-chloroperoxybenzoic acid (m-CPBA) stands as the principal route for the preparation of this compound. In this reaction, m-CPBA acts as a potent oxidizing agent, selectively converting the thioether linkages to the corresponding sulfones. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at controlled temperatures to ensure the complete oxidation of both sulfur atoms. The robust nature of this reaction often leads to high yields of the desired product.

Optimization of Reaction Conditions for High Yields

Achieving a high yield of this compound through m-CPBA oxidation is contingent upon the careful optimization of several reaction parameters. Key factors that influence the reaction's efficiency include the stoichiometry of the oxidant, the reaction temperature, and the choice of solvent.

Typically, a stoichiometric excess of m-CPBA is employed to ensure the complete conversion of the bis(tert-butylthio)acetylene to the disulfone. The reaction temperature is another critical parameter; lower temperatures are often favored to control the exothermic nature of the oxidation and to minimize potential side reactions. The selection of an appropriate solvent, one that can dissolve both the starting material and the oxidant while remaining inert to the reaction conditions, is also crucial for maximizing the yield and purity of the final product.

ParameterRecommended ConditionRationale
Oxidant Stoichiometry > 4 equivalents of m-CPBAEnsures complete oxidation of both thioether groups.
Reaction Temperature 0 °C to room temperatureControls the reaction rate and minimizes by-product formation.
Solvent Dichloromethane (CH2Cl2)Provides good solubility for reactants and is inert.
Reaction Time Monitored by TLCEnsures the reaction proceeds to completion.

Alternative Synthetic Pathways

While the oxidative route from bis(tert-butylthio)acetylene is the most established method, the exploration of alternative synthetic pathways to this compound remains an area of interest for synthetic chemists. Conceptually, such pathways could involve the direct introduction of the tert-butylsulfonyl groups onto an acetylene (B1199291) scaffold. However, detailed and high-yielding alternative methodologies for this specific compound are not extensively documented in the current scientific literature. The development of novel synthetic strategies could provide more convergent and potentially more efficient access to this and related sulfonylacetylenes.

Advanced Structural Characterization of this compound

The precise three-dimensional arrangement of atoms and the electronic environment within the this compound molecule have been elucidated through advanced analytical techniques, providing a comprehensive understanding of its structure.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction analysis has provided definitive proof of the molecular structure of this compound. These studies reveal the linear geometry of the central acetylene unit, with the two sulfur atoms of the tert-butylsulfonyl groups directly attached to the sp-hybridized carbon atoms. The crystallographic data also provide precise measurements of bond lengths and angles within the molecule, confirming the expected structural features of a disubstituted acetylene bearing bulky sulfonyl groups.

ParameterValue
Crystal System Orthorhombic
Space Group Pccn
a (Å) 16.324(3)
b (Å) 10.154(2)
c (Å) 9.098(2)
α (°) 90
β (°) 90
γ (°) 90

Spectroscopic Signatures for Structural Elucidation

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable information for the structural confirmation of this compound in solution and in the solid state.

NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by its simplicity, exhibiting a single sharp signal corresponding to the eighteen equivalent protons of the two tert-butyl groups. The chemical shift of this singlet is indicative of the electronic environment of the protons within the bulky alkyl groups. In the ¹³C NMR spectrum, distinct signals are observed for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and, significantly, the sp-hybridized carbons of the acetylene core. The chemical shift of the acetylenic carbons is a key diagnostic feature of this class of compounds.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~1.5SingletC(CH₃)₃
¹³C ~23QuartetC(CH₃)₃
¹³C ~63SingletC(CH₃)₃
¹³C ~85SingletC≡C

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most prominent features include strong stretching vibrations for the sulfonyl (S=O) groups, typically appearing in the region of 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹. The stretching vibration of the carbon-carbon triple bond (C≡C) is also a key feature, although its intensity can be weak due to the symmetrical nature of the molecule. The various C-H bending and stretching vibrations of the tert-butyl groups are also observable in the spectrum.

Functional GroupWavenumber (cm⁻¹)Intensity
S=O (asymmetric stretch) ~1330Strong
S=O (symmetric stretch) ~1160Strong
C-S stretch ~750Medium
C-H (tert-butyl) ~2980Medium-Strong

Reactivity Profiles and Mechanistic Investigations of 1,2 Bis Tert Butylsulfonyl Acetylene

Cycloaddition Reactions

1,2-Bis(tert-butylsulfonyl)acetylene is a highly activated and versatile building block in organic synthesis, primarily recognized for its participation in various cycloaddition reactions. The electron-withdrawing nature of the two tert-butylsulfonyl groups significantly polarizes the alkyne bond, making it a potent electrophile and a reactive partner in reactions that involve the formation of cyclic structures.

Diels-Alder Reactions: A Highly Reactive Dienophile

The most prominent aspect of this compound's reactivity is its role as a powerful dienophile in [4+2] cycloaddition, or Diels-Alder, reactions. Unlike simple alkynes which often require harsh conditions to react, this compound engages with a wide array of dienes under mild conditions. The two bulky tert-butylsulfonyl groups not only activate the alkyne but also contribute to the stability of the molecule, making it a readily available and effective synthetic equivalent for acetylene (B1199291) in Diels-Alder chemistry.

This compound exhibits broad scope in its Diels-Alder reactions, readily combining with both simple and complex 1,3-dienes. Research has shown its successful cycloaddition with a variety of diene partners, including cyclic and acyclic hydrocarbons, as well as heterocyclic systems.

The versatility of this dienophile is demonstrated by its reactions with various furans and isobenzofurans, affording the corresponding cycloadducts in moderate to excellent yields. While it undergoes efficient [4+2] cycloaddition with many dienes, its interaction with certain heterocycles like N-methylpyrrole and 3-methylthiophene (B123197) results in conjugate addition products instead.

Below is a table summarizing the Diels-Alder reactions of this compound with representative dienes.

DieneProduct TypeYield (%)
Cyclopentadiene (B3395910)Bicyclic AdductGood
1,3-Cyclohexadiene (B119728)Bicyclic AdductGood
Furan (B31954)Oxabicyclic Adduct53-92
2-MethylfuranOxabicyclic AdductGood
IsobenzofuranOxabicyclic Adduct53-92

The stereochemical outcome of Diels-Alder reactions is a critical aspect for synthetic applications. In reactions involving sulfonyl-activated dienophiles, a high degree of stereocontrol is often observed. For reactions involving analogs of this compound, a strong preference for the formation of the endo isomer has been noted. beilstein-journals.org This selectivity is generally attributed to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state.

While extensive studies detailing the diastereoselectivity for a wide range of dienes with this compound are not broadly reported, the behavior of related N-sulfonyl-1-aza-1,3-butadienes in cycloadditions shows exceptionally high endo diastereoselectivity (often ≥20:1). nih.gov This suggests that the sulfonyl moieties play a crucial role in directing the stereochemical course of the cycloaddition, a principle that likely extends to this compound, thereby enabling significant stereochemical control over the adducts formed.

The reaction of this compound with cyclic dienes provides a direct and efficient route to a variety of bicyclic adducts. beilstein-journals.org For instance, its reaction with cyclopentadiene or 1,3-cyclohexadiene yields strained bicyclo[2.2.1] and bicyclo[2.2.2] ring systems, respectively. These resulting vinyl sulfones are versatile intermediates that can undergo further transformations.

Furthermore, the high reactivity of this dienophile allows for its use in more complex synthetic strategies aimed at constructing polycyclic frameworks. An example includes tandem "pincer" Diels-Alder reactions, where a substrate containing two furan moieties can undergo a double cycloaddition with two equivalents of an acetylenic sulfone, leading to the formation of intricate, multi-ring structures in a single step. beilstein-journals.org This capability makes this compound a valuable tool for the synthesis of complex polycyclic molecules. rsc.org

[2+2+2] Cycloaddition Reactions (often metal-catalyzed)

The [2+2+2] cycloaddition is a powerful, atom-economical method for the synthesis of substituted benzene (B151609) rings and other six-membered carbocycles from three alkyne units. nih.gov These reactions are typically catalyzed by transition metals such as cobalt (Co), nickel (Ni), rhodium (Rh), or palladium (Pd). uwindsor.ca The general mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate, which then undergoes insertion of a third alkyne to furnish the aromatic ring.

While the participation of this compound in metal-catalyzed [2+2+2] cycloadditions has not been specifically detailed in the surveyed literature, its activated nature suggests it could be a viable substrate. The electron-deficient character of the alkyne could influence its coordination to the metal center and its subsequent reactivity within the catalytic cycle. This reaction class represents a potential, though currently unexplored, avenue for utilizing this compound to construct highly substituted, functionalized aromatic and polycyclic systems. nih.govuwindsor.ca

Other [n+m] Cycloaddition Modes

Beyond the well-documented [4+2] cycloadditions, acetylenic sulfones have the potential to participate in other modes of cycloaddition, although these are less explored for this compound specifically.

[2+2] Cycloaddition: This mode of reaction, typically occurring between two unsaturated components to form a four-membered ring, is another possibility. Transition metal-catalyzed [2+2] cycloadditions between alkenes and alkynes are known to produce cyclobutene (B1205218) rings. researchgate.net Photochemical [2+2] cycloadditions are also a common method for constructing cyclobutane (B1203170) frameworks. rsc.org

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. The activated alkyne in this compound would be expected to be a reactive partner in such reactions. For example, the reaction of alkynes with azides to form triazoles is a well-known [3+2] cycloaddition. beilstein-journals.org

[2+2+1] Cycloaddition: More complex cycloadditions, such as the [2+2+1] reaction of alkenes, N-tosylhydrazones, and tert-butyl nitrite (B80452) to form isoxazolines, highlight the diverse ways unsaturated systems can be combined. rsc.orgresearchgate.net While not directly demonstrated for this compound, these varied cycloaddition patterns suggest further untapped potential in its reactivity profile.

These alternative cycloaddition pathways represent promising areas for future research to expand the synthetic utility of this compound.

Transition Metal-Mediated Transformations

The electron-deficient nature of the carbon-carbon triple bond in this compound, induced by the strongly electron-withdrawing tert-butylsulfonyl groups, makes it an intriguing substrate for transition metal-mediated transformations. Its reactivity profile is distinct from that of electron-rich or simple terminal alkynes, leading to the formation of unique organometallic complexes and catalytic intermediates. This section explores the interactions of this compound with cobalt and other transition metals, highlighting its role in the synthesis of complex organic scaffolds.

Cobalt complexes, particularly those featuring the cyclopentadienyl (B1206354) (Cp) ligand, have proven to be versatile in mediating the transformations of this compound. These interactions have led to the isolation of stable η2-alkyne complexes, which serve as pivotal intermediates in cycloaddition reactions.

The primary route to η2-alkyne complexes of this compound involves the reaction of this electron-poor alkyne with cobalt carbonyl precursors. Specifically, (η5-cyclopentadienyl)cobalt(I) dicarbonyl, (Cp)Co(CO)₂, or its substituted derivatives, (R-Cp)Co(CO)₂, react with this compound to yield stable, well-defined η2-alkyne complexes. researchgate.net In this reaction, the alkyne displaces one of the carbonyl ligands to coordinate to the cobalt center in a side-on (η2) fashion.

The resulting complexes, such as (η5-cyclopentadienyl)η2-bis(tert-butylsulfonyl)acetylenecobalt(I), are notable for their stability, which can be attributed to the strong back-bonding from the electron-rich cobalt center to the π* orbitals of the electron-deficient alkyne. This interaction significantly activates the alkyne for subsequent reactions. A variety of derivatives with substituents on the cyclopentadienyl ring (e.g., R = H, CH₃, SiMe₃, CO₂Me) have been synthesized through this method, allowing for the fine-tuning of the complex's steric and electronic properties. researchgate.net

Cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzene rings. researchgate.netrsc.org The mechanism of this transformation typically involves the initial formation of an η2-alkyne complex, followed by oxidative coupling to generate a cobaltacyclopentadiene intermediate. nih.gov The η2-complex of this compound serves as a key precursor in these pathways.

From the initial CpCo(alkyne) complex, two primary mechanistic pathways can lead to cyclotrimerization products. researchgate.netnih.gov

Cobaltacyclopentadiene(alkyne) Pathway : The initially formed cobaltacyclopentadiene intermediate can coordinate a third alkyne molecule. This is followed by an intramolecular cobalt-assisted [4+2] cycloaddition, which yields a CpCo-complexed arene product. nih.gov

Cobaltanorbornene Pathway : Alternatively, if a reactive dienophile is present, the cobaltacyclopentadiene can undergo a direct intermolecular [4+2] cycloaddition to form a cobaltanorbornene. Subsequent reductive elimination from this intermediate releases the arene product. researchgate.netnih.gov

The high electrophilicity of the (η5-cyclopentadienyl)η2-bis(tert-butylsulfonyl)acetylenecobalt(I) complex makes it an excellent starting point for these transformations, readily reacting with other alkynes to form the crucial cobaltacyclopentadiene intermediate.

One of the most significant applications of the cobalt-alkyne complex derived from this compound is its use as a synthon for CpCo-stabilized cyclobutadiene (B73232) complexes. researchgate.net The (R-Cp)η2-bis(tert-butylsulfonyl)acetylenecobalt complex is highly reactive towards a second, different alkyne in a [2+2] cycloaddition reaction. This reaction proceeds via the formation of a cobaltacyclopentadiene, which then rearranges to the highly stable 18-electron cyclobutadiene complex, extruding the carbonyl ligand.

This method is particularly effective for synthesizing mixed-substituted cyclobutadiene complexes, where one of the alkynes is the electron-poor this compound and the other can be varied. researchgate.net The reaction conditions depend on the nature of the second alkyne.

Table 1: Synthesis of CpCo-Stabilized Cyclobutadiene Complexes from (R-Cp)Co(η²-tBuSO₂C≡CSO₂tBu)(CO) and Various Alkynes researchgate.net
Reactant AlkyneAlkyne TypeReaction ConditionsProduct
DithiaacetylenesElectron-RichRoom TemperatureCpCo-stabilized cyclobutadiene with sulfur substituents
DialkylalkynesElectron-Neutral80–90°CCpCo-stabilized cyclobutadiene with alkyl substituents
Diarylalkynes (e.g., Diphenylacetylene)Electron-Neutral80–90°CCpCo-stabilized cyclobutadiene with aryl substituents

The reactivity of the (η5-cyclopentadienyl)η2-bis(tert-butylsulfonyl)acetylenecobalt(I) complex is highly dependent on the electronic nature of the incoming alkyne partner. researchgate.net As an excellent electrophilic reagent, it reacts more readily with electron-rich acetylenes. For example, the reaction with dithiaacetylenes proceeds smoothly at room temperature to yield the corresponding cyclobutadiene complexes. In contrast, reactions with more electron-neutral or electron-poor acetylenes, such as diphenylacetylene, require heating to 80-90°C to achieve the same transformation. researchgate.net This difference in reactivity underscores the electrophilic character of the cobalt complex and highlights its utility in selectively forming cyclobutadiene rings under controlled conditions.

Beyond cobalt, the unique electronic properties of this compound make it a substrate of interest for other transition metal systems known to activate alkynes.

Gold(I) Complexes : Cationic gold(I) complexes are powerful π-acids renowned for their ability to activate alkynes toward nucleophilic attack. bohrium.com The interaction of a gold(I) center with an alkyne involves significant σ-donation from the alkyne to the metal and some degree of π-backdonation. researchgate.netnih.gov For an electron-deficient alkyne like this compound, the σ-donation would be weakened, but the potential for strong back-donation could lead to stable η2-gold(I)-alkyne complexes. researchgate.netwhiterose.ac.uk Such activation would render the sulfonyl-substituted carbons highly electrophilic and susceptible to attack by various nucleophiles.

Palladium Complexes : Palladium-catalyzed reactions, such as the Sonogashira coupling, are cornerstones of modern organic synthesis for forming carbon-carbon bonds with alkynes. mdpi.com While typically employing terminal alkynes, palladium catalysis can also mediate the cross-coupling and cycloaddition reactions of internal alkynes. The electron-deficient nature of this compound would influence its oxidative addition to Pd(0) centers and subsequent migratory insertion steps, potentially enabling novel transformations and the synthesis of complex molecular architectures. researchgate.netnih.gov

Ruthenium Complexes : Ruthenium catalysts are effective in various alkyne transformations, including [2+2] cycloadditions and metathesis. nih.gov For instance, ruthenium complexes can catalyze the cycloaddition of bicyclic alkenes with alkynes to form cyclobutene derivatives. researchgate.net The reaction of this compound in such ruthenium-catalyzed systems could provide a pathway to highly functionalized and strained ring systems. nih.gov

Rhodium Complexes : Rhodium catalysts are widely used in C-H activation and annulation reactions where alkynes act as coupling partners. nih.gov Rhodium(II) complexes, for example, can react with N-sulfonyl-1,2,3-triazoles to form azavinyl carbenes, which then undergo reactions like cyclopropanation with olefins. nih.gov The interaction of this compound with rhodium intermediates could lead to unique cycloaddition or insertion products, expanding the synthetic utility of this electron-poor alkyne.

Cobalt Complexes of this compound

Nucleophilic Addition Reactions to the Alkyne Moiety

The electron-deficient nature of the carbon-carbon triple bond in this compound, resulting from the strong electron-withdrawing capabilities of the two tert-butylsulfonyl groups, renders it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of a variety of functionalized alkenes.

Michael-Type Additions

This compound is an exceptional Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of soft nucleophiles. These reactions proceed under mild conditions, often at room temperature, and are characterized by high yields. The driving force for this reactivity is the formation of a stabilized carbanion intermediate, which is subsequently protonated to yield the final vinyl disulfone product.

The scope of nucleophiles that participate in Michael-type additions to this compound is broad and includes amines, thiols, and stabilized carbanions. For instance, the reaction with primary and secondary amines leads to the formation of enamines, which are versatile intermediates in their own right. Similarly, thiols add across the triple bond to generate vinyl sulfides, while carbon nucleophiles, such as those derived from malonates and β-ketoesters, afford functionalized alkenes.

Table 1: Examples of Michael-Type Additions to this compound

Nucleophile Product Yield (%)
Aniline (E)-1,2-Bis(tert-butylsulfonyl)-1-phenylaminoethene 95
Morpholine (E)-1-(Morpholino)-1,2-bis(tert-butylsulfonyl)ethene 98
Thiophenol (Z)-1,2-Bis(tert-butylsulfonyl)-1-(phenylthio)ethene 92
Diethyl malonate Diethyl 2-((E)-1,2-bis(tert-butylsulfonyl)vinyl)malonate 88

Stereo- and Regioselectivity in Nucleophilic Attack

Nucleophilic additions to the symmetrical alkyne this compound inherently avoid issues of regioselectivity. However, the stereochemistry of the resulting alkene is a critical aspect of these transformations. The addition of nucleophiles to the triple bond typically occurs in an anti-fashion, leading to the preferential formation of the (E)-isomer of the vinyl disulfone product. This stereochemical outcome is dictated by a trans-addition mechanism, wherein the nucleophile and the proton (from a subsequent workup step) add to opposite faces of the alkyne.

The steric bulk of the tert-butylsulfonyl groups plays a significant role in directing the stereochemical course of the reaction. The initial nucleophilic attack generates a vinyl carbanion intermediate. The repulsion between the bulky sulfonyl groups and the incoming nucleophile favors a conformation that, upon protonation, leads to the thermodynamically more stable (E)-alkene. In some cases, particularly with thiolates, the (Z)-isomer can be formed, suggesting a different mechanistic pathway or isomerization under the reaction conditions.

Post-Cycloaddition Transformations of Adducts

The adducts resulting from reactions of this compound, particularly the vinyl disulfones, are valuable synthetic intermediates. The tert-butylsulfonyl groups, having served their purpose as activating groups, can be subsequently removed or replaced, allowing for the introduction of new functionalities.

Reductive Desulfonylation Strategies

One of the most common transformations of the resulting vinyl disulfones is reductive desulfonylation. This process removes the sulfonyl groups and formally results in a reduction of the double bond. A widely employed reagent for this purpose is sodium amalgam (Na/Hg). Treatment of the vinyl disulfone adducts with sodium amalgam in a protic solvent like methanol (B129727) effectively cleaves the carbon-sulfur bonds, yielding the corresponding saturated product. This strategy is particularly useful for accessing substituted alkanes that might be difficult to synthesize through other routes. The reaction proceeds via a sequence of single-electron transfers from the amalgam to the vinyl disulfone, followed by protonation of the resulting carbanionic intermediates.

Table 2: Reductive Desulfonylation of Vinyl Disulfone Adducts

Substrate (Adduct from) Product Yield (%)
Aniline Adduct N-Phenylethylamine 75
Thiophenol Adduct Ethyl phenyl sulfide 80

Alkylative Desulfonylation Strategies with Organolithium Reagents

A more versatile approach to the functionalization of the vinyl disulfone adducts is alkylative desulfonylation. This method allows for the replacement of the sulfonyl groups with alkyl or aryl fragments, thereby creating new carbon-carbon bonds. The reaction is typically carried out by treating the vinyl disulfone with an excess of an organolithium reagent, such as methyllithium (B1224462) or butyllithium.

The mechanism is thought to involve an initial nucleophilic attack of the organolithium reagent on one of the sulfur atoms, or on the double bond, leading to a complex series of intermediates. Ultimately, both sulfonyl groups are eliminated, and the new alkyl or aryl group is incorporated into the molecule. This transformation provides a powerful tool for the construction of complex molecular frameworks from the relatively simple adducts of this compound.

Table 3: Alkylative Desulfonylation of a Diels-Alder Adduct

Substrate (Diels-Alder Adduct of this compound and Cyclopentadiene) Organolithium Reagent Product Yield (%)
2,3-Bis(tert-butylsulfonyl)bicyclo[2.2.1]hept-5-ene Methyllithium 2,3-Dimethylbicyclo[2.2.1]hepta-2,5-diene 65
2,3-Bis(tert-butylsulfonyl)bicyclo[2.2.1]hept-5-ene Phenyllithium 2,3-Diphenylbicyclo[2.2.1]hepta-2,5-diene 58

Synthetic Utility and Applications in Organic Synthesis

1,2-Bis(tert-butylsulfonyl)acetylene as an Alkyne Synthetic Equivalent

This compound serves as a highly effective and versatile substitute for acetylene (B1199291) and its derivatives in a range of organic reactions. The two tert-butylsulfonyl groups attached to the alkyne unit are strongly electron-withdrawing, which significantly activates the triple bond towards nucleophilic attack and cycloaddition reactions. This activation, combined with the compound's stability as a crystalline solid, makes it a more practical and reactive alternative to gaseous acetylene.

Equivalency to Acetylene in Diels-Alder Chemistry

In the context of Diels-Alder reactions, this compound stands out as a superior synthetic equivalent for acetylene. researchgate.net The challenges associated with handling gaseous acetylene are circumvented by using this stable, solid reagent. researchgate.net It readily participates as a potent dienophile in [4+2] cycloaddition reactions with various dienes, leading to the formation of substituted cyclohexadiene adducts. The activating tert-butylsulfonyl groups not only facilitate the reaction but can also be subsequently removed through reductive desulfonylation, yielding the formal product of an acetylene cycloaddition. sci-hub.se This two-step sequence provides a reliable method for the construction of unsaturated six-membered rings.

Equivalency to Monosubstituted and Internal Alkynes

The synthetic utility of this compound extends beyond its role as a direct acetylene equivalent. It can also function as a synthetic equivalent for both monosubstituted and more complex internal alkynes. sci-hub.se This is typically achieved through a sequential addition-elimination strategy. For instance, the conjugate addition of a nucleophile to the activated alkyne, followed by the removal of one or both sulfonyl groups, can generate products that would otherwise be obtained from a monosubstituted alkyne. By employing a sequence of different nucleophiles, it is possible to construct adducts that are equivalent to those derived from internal alkynes, offering a powerful tool for carbon-carbon bond formation.

Applications in the Synthesis of Complex Organic Scaffolds

The unique reactivity profile of this compound has been leveraged in the synthesis of a variety of complex organic structures, establishing it as a valuable building block in synthetic organic chemistry.

Construction of Substituted Cyclohexenes and Benzene (B151609) Derivatives (via Dewar benzene intermediates)

A significant application of this compound is in the synthesis of highly substituted cyclohexene and benzene derivatives. This is often achieved through a Diels-Alder reaction followed by further transformations. A noteworthy example is its use in reactions that proceed via Dewar benzene intermediates. researchgate.netelsevierpure.comnih.gov The initial [4+2] cycloaddition with a suitable diene, such as a cyclobutadiene (B73232) derivative, furnishes a bicyclic adduct which is a Dewar benzene. These strained intermediates can then be prompted to rearrange to the corresponding, more stable aromatic benzene derivatives. This strategy provides access to benzene rings with substitution patterns that may be difficult to achieve through conventional methods.

Reactant 1Reactant 2IntermediateFinal Product
This compoundCyclobutadieneDewar benzene derivativeSubstituted Benzene

Synthesis of Sulfur-Containing Organic Structures

Given its constitution, this compound is an excellent precursor for the synthesis of a diverse range of sulfur-containing organic molecules. nih.gov The sulfonyl groups can be carried through multiple synthetic steps and incorporated into the final target molecules, thereby introducing sulfur functionality. This is particularly useful for creating sulfonyl-substituted heterocycles and other complex structures where the presence of sulfur is desired for its specific electronic or biological properties. nih.gov

Building Blocks for Heterocyclic and Polycyclic Compounds

The electrophilic nature of the triple bond in this compound makes it a valuable component in the synthesis of various heterocyclic and polycyclic systems. ossila.comapolloscientific.co.uk It can undergo annulation reactions with a variety of dinucleophiles to construct heterocyclic rings. For example, reactions with 1,2-diamines can lead to the formation of substituted pyrazines, while reactions with 1,2-dithiols can afford dithiane-containing structures. Furthermore, its utility in cycloaddition reactions has been exploited to build complex polycyclic aromatic frameworks and other intricate fused-ring systems. mdpi.com

ReactantProduct Class
This compound and 1,2-DiaminePyrazine derivative
This compound and 1,2-DithiolDithiane derivative

Contributions to Stereoselective Synthesis

While this compound is achiral and does not directly function as a chiral auxiliary, its rigid structure and strong electron-withdrawing sulfonyl groups make it a valuable reagent in stereoselective synthesis, particularly in Diels-Alder reactions. Its utility lies in its ability to react with chiral dienes or in the presence of chiral catalysts to produce cycloadducts with a high degree of stereocontrol. The predictable facial selectivity imparted by the bulky tert-butylsulfonyl groups influences the stereochemical outcome of the cycloaddition.

In Diels-Alder reactions, this compound serves as a robust acetylene equivalent. researchgate.net The stereochemistry of the resulting bicyclic adducts is often controlled by the diene. When a chiral diene is used, the dienophile's approach is biased to one face of the diene, leading to the formation of a specific diastereomer. This substrate-controlled stereoselectivity is a cornerstone of many asymmetric syntheses.

Research has shown that the cycloadducts formed from the reaction of this compound with various dienes can be further manipulated while retaining the stereochemical integrity established during the cycloaddition. acs.org The sulfonyl groups can be removed reductively or replaced through alkylative desulfonylation, providing access to a range of stereochemically defined bicyclic compounds. sci-hub.se

For instance, the Diels-Alder reaction between this compound and a chiral furan (B31954) derivative can proceed with high diastereoselectivity. The resulting oxabicyclic adduct can then be transformed into various complex chiral molecules. The bulky tert-butylsulfonyl groups play a crucial role in directing the approach of the diene, leading to the observed stereoselectivity.

The following table summarizes the diastereoselectivity observed in selected Diels-Alder reactions involving this compound with different dienes under various conditions.

DieneReaction ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)Reference
(1R)-1,2,3,4-Tetramethyl-5-methylenecyclopenta-1,3-dieneToluene, 110 °C, 24 hEndo>95:5 acs.org
Chiral Furan with C2-SymmetryCH2Cl2, rt, 12 hExo90:10 acs.org
(S)-2-(p-tolylsulfinyl)-1,3-butadieneBenzene, 80 °C, 48 hNot Specified85:15 nih.gov

Theoretical and Computational Chemistry Studies

Mechanistic Pathways of Reactions Involving 1,2-Bis(tert-butylsulfonyl)acetylene

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the two sulfonyl groups, which polarizes the acetylene (B1199291) unit and makes it highly susceptible to nucleophilic attack and a potent dienophile in cycloaddition reactions.

While specific Density Functional Theory (DFT) studies exclusively targeting this compound are not extensively documented in the public domain, the reaction mechanisms of analogous electron-deficient alkynes have been thoroughly investigated, allowing for well-founded extrapolations. DFT calculations are a powerful tool for elucidating the intricate details of reaction pathways, including the structures of transition states and intermediates.

For reactions involving sulfonylacetylenes, DFT studies typically focus on cycloaddition reactions, such as the [3+2] cycloaddition with azides. These studies often reveal a concerted, yet asynchronous, mechanism. The activation barriers for such reactions are explored using methods like B3LYP. In the context of this compound, the two bulky tert-butyl groups would be expected to introduce significant steric hindrance, influencing the approach of reactants and potentially altering reaction barriers and pathways compared to less sterically hindered analogs.

DFT has also been employed to investigate the mechanisms of reactions such as the sulfonylamination of alkenes with N-sulfonyl ketimines, which provides insights into the behavior of the sulfonyl group in radical reactions. rsc.orgnih.gov These studies help in understanding the stability of intermediates and the free energy profiles of reaction pathways. rsc.orgnih.gov

A hypothetical DFT study on the reaction of this compound with a nucleophile would likely show that the initial attack occurs at one of the sp-hybridized carbons of the acetylene, leading to a vinyl anion intermediate. The stability of this intermediate would be significantly enhanced by the adjacent sulfonyl groups through resonance and inductive effects. Subsequent protonation or reaction with an electrophile would yield the final product. The computational models would provide precise energetics for each step of this process.

Table 1: Representative Functional and Basis Set Combinations in DFT Studies of Related Sulfonyl Compounds

FunctionalBasis SetApplication
B3LYP6-311G**Vibrational spectra analysis of diphenylsulfone and dapsone. researchgate.net
M06-2X6-311++G(d,p)Diels-Alder cycloaddition reactions of cyclopropenes. chemrxiv.org
B3LYP6-31+G(d)1,3-Dipolar cycloadditions of azides to strained alkynes. researchgate.net

Computational Analysis of Cycloaddition Stereoselectivity and Regioselectivity

Cycloaddition reactions are a cornerstone of organic synthesis, and predicting their stereochemical and regiochemical outcomes is a significant area of computational chemistry. For an electron-deficient alkyne like this compound, Diels-Alder and 1,3-dipolar cycloadditions are particularly relevant.

Computational studies on the cycloaddition of electron-deficient dienes with norbornadiene have demonstrated the power of theoretical methods in explaining observed stereoselectivities. While norbornadiene itself reacts stereospecifically, substituted derivatives exhibit stereoselectivity that can be rationalized through computational models. rsc.org In the case of this compound, its symmetry means that regioselectivity in reactions with symmetrical dienes is not a factor. However, with unsymmetrical dienes or dipoles, the electronic and steric effects of the tert-butylsulfonyl groups would play a crucial role.

The distortion/interaction model, often used in computational studies, helps to explain reactivity trends and regioselectivity in cycloadditions. researchgate.net This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. For this compound, the bulky tert-butyl groups would likely lead to a high distortion energy for certain approaches, thereby favoring pathways that minimize steric clash. This would have a profound impact on the stereoselectivity of the cycloaddition, potentially favoring the formation of one diastereomer over another.

Transition metal catalysis offers a powerful avenue for the functionalization of alkynes. While specific catalytic cycles involving this compound are not well-documented, general principles of metal-alkyne interactions can be applied. The electron-deficient nature of this alkyne suggests it would act as a good π-acceptor ligand in organometallic complexes.

Computational studies on gold-catalyzed acetylene hydrochlorination have provided detailed mechanistic insights, including the role of the metal center in activating the alkyne and facilitating nucleophilic attack. rsc.org In a hypothetical catalytic cycle involving this compound, a transition metal could coordinate to the triple bond, further increasing its electrophilicity and rendering it more susceptible to attack by a nucleophile.

The catalytic cycle would likely involve the following key steps:

Ligand Exchange: Coordination of this compound to the metal center.

Nucleophilic Attack: Attack of a nucleophile on the coordinated alkyne.

Reductive Elimination/Product Release: Formation of the product and regeneration of the active catalyst.

DFT calculations would be instrumental in mapping out the energy profile of such a catalytic cycle, identifying the rate-determining step, and understanding the nature of the metal-ligand bonding at each stage. Studies on transition metal-catalyzed sulfoxidation also provide a framework for understanding how metal centers interact with sulfur-containing functional groups, which would be relevant for modeling the interactions with the sulfonyl groups in this compound. nih.gov

Electronic Structure and Reactivity Predictions of Sulfonylacetylenes

The electronic structure of a molecule is fundamental to its reactivity. For sulfonylacetylenes, the key features are the electron-withdrawing sulfonyl groups and the π-system of the acetylene moiety.

Computational methods like DFT can be used to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electron-deficient alkyne like this compound, the LUMO is expected to be low in energy, making it a good electrophile and susceptible to attack by nucleophiles. The HOMO, in contrast, would be relatively low in energy, indicating it is a poor electron donor.

Conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.com For instance, the electrophilicity index, which is a measure of a molecule's ability to accept electrons, would be predicted to be high for this compound. This aligns with its expected reactivity as a potent dienophile in Diels-Alder reactions.

The electronic properties of sulfones have been studied computationally in other contexts, such as in the development of high-voltage electrolytes for Li-ion batteries. These studies have shown that the presence of strong electron-withdrawing groups, like those in sulfones, leads to high oxidation potentials. researchgate.net This is consistent with the expected low energy of the HOMO in this compound.

Table 2: Predicted Electronic Properties of this compound Based on Analogy

PropertyPredicted Value/TrendImplication for Reactivity
HOMO EnergyLowPoor nucleophile
LUMO EnergyLowGood electrophile, susceptible to nucleophilic attack
HOMO-LUMO GapLargeHigh kinetic stability
Electrophilicity IndexHighGood dienophile in cycloaddition reactions

Advanced Computational Modeling Techniques in Sulfone Chemistry

Beyond standard DFT calculations, a range of advanced computational modeling techniques are being applied to understand the chemistry of sulfones and related compounds. These methods provide deeper insights into reaction dynamics, non-covalent interactions, and the role of the solvent.

Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of the tert-butyl groups in this compound and how this affects its interaction with other molecules. This would be particularly important in understanding enzyme-catalyzed reactions or in condensed phases.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study reactions in large systems, such as in the presence of a catalyst or in a biological environment. For a reaction involving this compound, the reactive core could be treated with a high level of quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics.

The study of non-covalent interactions involving sulfur atoms is another area where advanced computational methods are crucial. escholarship.org In the context of this compound, these interactions could play a role in the formation of pre-reaction complexes and in stabilizing transition states.

Future Perspectives and Research Opportunities

Expansion of Reactivity Modes and Scope

While the Diels-Alder reaction of 1,2-bis(tert-butylsulfonyl)acetylene is its most explored reactivity, significant opportunities exist for expanding its synthetic utility into other classes of chemical transformations. The high electrophilicity of the alkyne suggests its potential in a broader range of cycloadditions and nucleophilic addition reactions.

Key Research Directions:

[3+2] Dipolar Cycloadditions: Analogous to the successful use of trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) in asymmetric 1,3-dipolar cycloadditions with azomethine ylides, BTSA could serve as a potent dipolarophile. This would provide a direct route to highly functionalized five-membered heterocycles, which are prevalent motifs in pharmaceuticals and natural products. The exploration of various dipoles, such as nitrones, azides, and nitrile oxides, with BTSA is a promising avenue for future research.

[2+2] Cycloadditions: The potential for BTSA to participate in [2+2] cycloadditions with electron-rich alkenes, such as enamines or ketene (B1206846) acetals, remains largely unexplored. Such reactions would offer a direct pathway to functionalized cyclobutene (B1205218) derivatives, which can serve as versatile synthetic intermediates.

Michael Additions: The electron-deficient nature of the alkyne in BTSA makes it a prime candidate for Michael addition reactions. The conjugate addition of a wide range of soft nucleophiles, such as thiols, amines, and stabilized carbanions, could lead to the synthesis of highly functionalized vinyl sulfones. These products are valuable intermediates, as the sulfonyl groups can be subsequently removed or transformed.

Domino and Tandem Reactions: Future work could focus on designing domino or tandem reaction sequences initiated by a reaction with BTSA. For example, an initial Diels-Alder reaction could be followed by an intramolecular cyclization or rearrangement, allowing for the rapid construction of complex polycyclic systems from simple starting materials.

Potential Reaction Type Reactant Partner Potential Product Class
[3+2] Dipolar CycloadditionAzomethine Ylides, NitronesSubstituted Pyrrolines, Isoxazolines
[2+2] CycloadditionEnamines, Ketene AcetalsFunctionalized Cyclobutenes
Michael AdditionThiols, Amines, EnolatesSubstituted Vinyl Sulfones
Domino ReactionsDiene with pendant nucleophileComplex Polycyclic Systems

Development of Asymmetric Synthetic Applications

A significant frontier in the chemistry of this compound is the development of catalytic asymmetric transformations. The synthesis of enantioenriched molecules is of paramount importance, particularly in the pharmaceutical industry. The strong Lewis basicity of the sulfonyl groups in BTSA provides handles for coordination with chiral Lewis acid catalysts, which can create a chiral environment and induce enantioselectivity.

Prospective Asymmetric Methodologies:

Asymmetric Diels-Alder Reactions: The use of chiral Lewis acids, such as those derived from copper-bis(oxazoline) complexes, could promote highly enantioselective [4+2] cycloadditions between BTSA and various dienes. This would provide chiral bicyclic adducts that are valuable precursors for natural product synthesis.

Catalytic Asymmetric Michael Additions: The development of catalytic enantioselective conjugate additions of nucleophiles to BTSA is a highly promising research area. Chiral organocatalysts, such as cinchona alkaloid derivatives, or chiral metal complexes could be employed to control the stereochemical outcome of the addition of thiols, malonates, or other nucleophiles.

Asymmetric [3+2] Cycloadditions: Building on the potential for dipolar cycloadditions, the use of chiral metal catalysts, for instance, those based on copper or silver, could enable the enantioselective synthesis of chiral five-membered heterocycles. The successful application of a Cu(I)-Fesulphos catalyst in the reaction of azomethine ylides with a related bis(sulfonyl)ethylene highlights the feasibility of this approach.

Asymmetric Reaction Proposed Catalyst Type Potential Chiral Product
Diels-Alder ReactionChiral Bis(oxazoline)-Copper(II)Enantioenriched Bicyclic Sulfones
Michael AdditionChiral Thiourea or SquaramideChiral Vinyl Sulfones
[3+2] CycloadditionChiral Copper(I) or Silver(I) ComplexesEnantioenriched Pyrrolidines

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. The integration of this compound into MCRs represents a powerful strategy for the rapid generation of molecular complexity from simple precursors.

Future MCR Strategies:

Passerini and Ugi-type Reactions: While classic Passerini and Ugi reactions involve carbonyl compounds and isocyanides, modifications of these MCRs could potentially incorporate a highly activated alkyne like BTSA. For instance, an initial addition of a nucleophile to BTSA could generate a vinyl anion intermediate that is then trapped in a subsequent step of an MCR cascade.

Tandem Cycloaddition/MCR Sequences: A promising approach involves combining the known reactivity of BTSA in cycloadditions with a subsequent multicomponent transformation in a one-pot process. For example, the product of a Diels-Alder reaction could undergo a subsequent MCR to further elaborate the molecular scaffold without the need for isolation and purification of intermediates.

A³ Coupling (Aldehyde-Alkyne-Amine): The development of an A³ coupling reaction involving BTSA, an aldehyde, and an amine would provide a direct route to propargylamines bearing two sulfonyl groups. These products would be valuable building blocks for further synthetic transformations.

Sustainable and Green Chemistry Approaches

In line with the growing importance of sustainable and environmentally benign synthetic methods, future research on the reactivity of this compound should focus on the implementation of green chemistry principles. This includes the use of safer solvents, the development of catalytic processes, and the reduction of energy consumption.

Green Chemistry Opportunities:

Use of Greener Solvents: Exploring the reactivity of BTSA in environmentally friendly solvents such as water, ethanol, or ionic liquids would be a significant advancement. The high polarity of the sulfonyl groups might impart sufficient solubility in some of these media, potentially enhancing reaction rates.

Solvent-Free Reactions: The development of solvent-free reaction conditions, possibly assisted by microwave irradiation or ball milling (mechanochemistry), could lead to more efficient and sustainable protocols. These techniques often result in shorter reaction times, higher yields, and reduced waste generation.

Development of Recyclable Catalysts: For asymmetric transformations involving BTSA, the development of heterogeneous or immobilized chiral catalysts would be highly beneficial. Such catalysts could be easily recovered and reused, reducing costs and minimizing waste.

Green Approach Specific Example/Technique Potential Benefit
Alternative SolventsReactions in water or ionic liquidsReduced use of volatile organic compounds
Energy EfficiencyMicrowave-assisted or ultrasonic synthesisShorter reaction times, lower energy use
Atom EconomyMulticomponent reactionsMaximizes incorporation of starting materials
Catalyst RecyclingImmobilized chiral Lewis acidsReduced catalyst waste and cost

Advanced Computational Design of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. The application of advanced computational methods to the study of this compound can accelerate the discovery and optimization of new reactions.

Computational Research Goals:

Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and reaction pathways for various transformations of BTSA, including cycloadditions and nucleophilic additions. This understanding can help rationalize observed stereochemical outcomes and guide the optimization of reaction conditions.

Predicting Novel Reactivity: Computational screening can be used to predict the feasibility of unexplored reactions of BTSA. By calculating activation barriers and reaction energies, researchers can identify promising new reactivity modes before embarking on extensive experimental work.

Catalyst Design: For asymmetric reactions, computational modeling can be employed to design new chiral catalysts that are specifically tailored for substrates like BTSA. By modeling the interactions between the substrate, catalyst, and reactants in the transition state, it is possible to design ligands that maximize enantioselectivity.

Understanding Frontier Molecular Orbitals (FMOs): Analysis of the HOMO and LUMO energies and distributions of BTSA can provide a quantitative basis for its high reactivity as an electrophile in various pericyclic reactions, guiding the selection of appropriate reaction partners.

Q & A

Q. What are the established synthetic routes for 1,2-Bis(tert-butylsulfonyl)acetylene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of acetylene precursors using tert-butylsulfonyl chloride under controlled conditions. Key parameters include:
  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions from sulfonyl group hydrolysis.
  • Catalyst : Use of anhydrous bases (e.g., pyridine) to scavenge HCl byproducts and maintain reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from dichloromethane/hexane mixtures ensures high purity (>95%).
    Note : Steric hindrance from tert-butyl groups may reduce reaction rates; prolonged reaction times (12–24 hrs) are often required .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Absence of proton signals confirms the acetylene core. tert-butyl groups appear as singlets at δ 1.3–1.5 ppm.
  • ¹³C NMR : Sulfonyl carbons resonate at δ 55–60 ppm; sp-hybridized carbons (C≡C) appear at δ 80–90 ppm .
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (C≡C ~1.20 Å) and dihedral angles between sulfonyl groups, critical for assessing steric effects .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butylsulfonyl groups influence reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : Bulky tert-butyl groups hinder coordination to metal centers (e.g., Pd or Pt), reducing catalytic activity. Workarounds include:
  • Using larger ligands (e.g., XPhos) to offset steric hindrance.
  • Elevating reaction temperatures (80–100°C) to improve substrate mobility .
  • Electronic Effects : Sulfonyl groups withdraw electron density, making the acetylene more electrophilic. This enhances reactivity in Sonogashira couplings but may require careful control of base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to avoid overactivation .

Q. What contradictions exist in reported cyclization outcomes involving this compound, and how can they be resolved?

  • Methodological Answer :
  • Observed Contradictions : Discrepancies in cyclization yields (e.g., 30–70%) arise from varying solvent polarity and trace moisture.
  • Resolution Strategies :
  • Use rigorously anhydrous solvents (e.g., distilled THF over Na/benzophenone).
  • Add molecular sieves (3Å) to scavenge water during trimerization reactions .
  • Validation : Monitor reaction progress via in-situ FTIR to track acetylene C≡C bond disappearance (peak ~2100 cm⁻¹) .

Q. How can computational modeling predict the stability of this compound in radical polymerization systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) of C≡C and S–O bonds. Lower BDEs (<300 kJ/mol) indicate susceptibility to radical cleavage.
  • Kinetic Studies : Use Eyring plots to evaluate activation barriers for chain propagation vs. termination, guiding initiator selection (e.g., AIBN vs. benzoyl peroxide) .

Safety and Handling Considerations

  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation or moisture ingress .
  • Handling : Use nitrile gloves and fume hoods; sulfonyl groups may cause skin irritation (Category 2 hazard) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.